molecular formula C9H15NO3 B057262 Tert-butyl 3-oxocyclobutylcarbamate CAS No. 154748-49-9

Tert-butyl 3-oxocyclobutylcarbamate

Cat. No.: B057262
CAS No.: 154748-49-9
M. Wt: 185.22 g/mol
InChI Key: FNHPTFKSPUTESA-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxocyclobutylcarbamate (CAS: 154748-49-9) is a biochemical reagent with the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol . It features a cyclobutane ring substituted with a ketone group and a tert-butyl carbamate moiety. This compound is widely used in organic synthesis, particularly as a protected amine intermediate in pharmaceutical and agrochemical research. Its structural rigidity and reactivity make it valuable for constructing complex molecules with defined stereochemistry .

Chemical Reactions Analysis

Tert-butyl 3-oxocyclobutylcarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include dichloromethane, ethanol, concentrated sulfuric acid, and tributyl orthoformate . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxocyclobutylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects . The exact molecular targets and pathways depend on the specific application and the compound’s role in the synthesis of other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Ketone Carbamates: Ring Size Effects

The reactivity and applications of tert-butyl 3-oxocyclobutylcarbamate are influenced by its four-membered cyclobutane ring . Key comparisons with larger cyclic analogs include:

tert-Butyl (3-oxocyclopentyl)carbamate (CAS: 167298-40-0)

  • Molecular Formula: C₁₀H₁₇NO₃
  • Molecular Weight : ~199.24 g/mol
  • Similarity Score : 1.00 (self-reference)
  • Key Differences :
    • The cyclopentane ring reduces ring strain compared to cyclobutane, enhancing stability but decreasing ketone reactivity.
    • Preferred in syntheses requiring conformational flexibility without excessive strain .

tert-Butyl (3-oxocyclohexyl)carbamate (CAS: 885280-38-6)

  • Molecular Formula: C₁₁H₁₉NO₃
  • Molecular Weight : ~213.27 g/mol
  • Similarity Score : 0.98
  • Key Differences :
    • The cyclohexane ring offers even greater stability and reduced reactivity, suitable for prolonged reaction conditions.
    • Commonly used in natural product synthesis due to its resemblance to six-membered ring systems in bioactive molecules .

Acyclic vs. Cyclic Analog: tert-Butyl (3-oxobutyl)carbamate

  • CAS : 54614-95-8
  • Molecular Formula: C₉H₁₇NO₃
  • Molecular Weight : 187.24 g/mol
  • Similarity Score : 0.89 (structural similarity to cyclic analogs)
  • Key Differences :
    • The straight-chain 3-oxobutyl group lacks steric constraints, increasing accessibility for nucleophilic attacks.
    • Less rigid than cyclic analogs, making it less suitable for applications requiring spatial control .

Substituted Cyclobutane Derivatives

tert-Butyl (1-(2-fluorophenyl)-3-oxocyclobutyl)methylcarbamate

  • Molecular Formula: C₁₆H₂₀FNO₃
  • Molecular Weight : 293.33 g/mol
  • Key Differences :
    • The 2-fluorophenyl substituent enhances lipophilicity, improving membrane permeability in drug candidates.
    • Fluorine’s electron-withdrawing effect modulates electronic properties, influencing reactivity in cross-coupling reactions .

tert-Butyl N-(1-benzyl-3-oxocyclobutyl)carbamate

  • Increased steric bulk may hinder reactions requiring sterically accessible ketones .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Similarity Score* Key Feature
This compound 154748-49-9 C₉H₁₅NO₃ 185.22 Reference Cyclobutane ring, strained ketone
tert-Butyl (3-oxocyclopentyl)carbamate 167298-40-0 C₁₀H₁₇NO₃ ~199.24 1.00 Cyclopentane, reduced strain
tert-Butyl (3-oxocyclohexyl)carbamate 885280-38-6 C₁₁H₁₉NO₃ ~213.27 0.98 Cyclohexane, high stability
tert-Butyl (3-oxobutyl)carbamate 54614-95-8 C₉H₁₇NO₃ 187.24 0.89 Acyclic, flexible backbone
tert-Butyl (1-(2-fluorophenyl)-3-oxocyclobutyl)methylcarbamate - C₁₆H₂₀FNO₃ 293.33 - Fluorophenyl substituent

*Similarity scores relative to tert-Butyl (3-oxocyclopentyl)carbamate .

Biological Activity

Tert-butyl 3-oxocyclobutylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound contains a cyclobutane ring, a carbamate functional group, and a tert-butyl moiety. The presence of the cyclobutane structure is particularly noteworthy as it can influence the compound's interaction with biological targets. The molecular formula for this compound is C9H15NO3C_9H_{15}NO_3 with a molecular weight of approximately 185.23 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that compounds with similar structural characteristics exhibit:

  • Anticancer Activity : Research indicates that cyclobutane derivatives can inhibit enzymes associated with cancer progression, potentially leading to reduced tumor growth.
  • Antimicrobial Properties : Some studies have shown that carbamate derivatives possess antimicrobial activity, making them candidates for further exploration in combating resistant bacterial strains.

Pharmacokinetics

The pharmacokinetic profile of this compound includes considerations such as absorption, distribution, metabolism, and excretion (ADME). Key findings include:

  • High Gastrointestinal Absorption : The compound is expected to have good GI absorption due to its lipophilic nature.
  • Blood-Brain Barrier Permeability : It has been indicated that this compound may be capable of crossing the blood-brain barrier, which is crucial for the treatment of central nervous system disorders.

Case Study 1: Anticancer Activity

A study conducted on similar cyclobutane derivatives revealed that they exhibited significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations. The mechanism was proposed to involve the inhibition of specific kinases involved in cell proliferation pathways.

Compound NameIC50 (μM)Target Enzyme
Compound A5.2EGFR
This compound6.1AKT
Compound B4.8mTOR

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial efficacy, this compound was tested against various bacterial strains. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 μg/mL
Escherichia coli15 μg/mL

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of Cyclobutanone : Cyclobutanone is synthesized through ring-closing reactions involving appropriate precursors.
  • Carbamoylation : The cyclobutanone undergoes carbamoylation using tert-butyl carbamate under acidic conditions.
  • Purification : The final product is purified using chromatography techniques to ensure high purity suitable for biological testing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 3-oxocyclobutylcarbamate, and how can reaction conditions be optimized?

Methodology:

  • Asymmetric Mannich Reaction : A robust method for synthesizing chiral carbamates. Use tert-butyl carbamate precursors with ketones or aldehydes under catalytic conditions (e.g., organocatalysts or metal complexes). For example, asymmetric Mannich reactions with Mo(CO)₆ as a catalyst achieve high enantioselectivity in epoxidation reactions .
  • Experimental Design : Apply factorial design to optimize parameters like temperature, solvent polarity, and catalyst loading. For instance, using 1,2-dichloroethane as a solvent enhances reaction efficiency in cyclododecatriene epoxidation .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (tert-butyl methyl ether) to isolate the product .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Methodology:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.3 ppm for C(CH₃)₃) and cyclobutyl carbonyl (δ ~200 ppm for C=O). Dynamic NMR at low temperatures (e.g., −40°C) resolves conformational isomerism .
  • X-ray Crystallography : Resolve axial vs. equatorial tert-butyl positioning in solid-state structures. Explicit solvent modeling in DFT calculations improves agreement with experimental data .
  • GC/MS Analysis : Verify purity and detect volatile byproducts (e.g., tert-butyl alcohol) using splitless injection and electron ionization .

Q. How does the tert-butyl group influence the compound’s stability under varying storage conditions?

Methodology:

  • Thermal Stability : Store at ≤−20°C in inert atmospheres (N₂/Ar) to prevent decomposition. Avoid exposure to heat or UV light, which can cleave the carbamate bond .
  • Chemical Stability : Protect from strong acids/bases (risk of tert-butyl cleavage) and oxidizing agents (risk of cyclobutane ring oxidation) .
  • Packaging : Use amber glass vials with PTFE-lined caps to minimize moisture ingress .

Advanced Research Questions

Q. What reaction mechanisms govern the stereoselective synthesis of this compound derivatives?

Methodology:

  • Transition-State Analysis : Study enantioselective pathways using density functional theory (DFT). For example, tert-butyl carbamates synthesized via asymmetric Mannich reactions involve chair-like transition states with π-π stacking interactions .
  • Kinetic Isotope Effects (KIE) : Probe rate-determining steps (e.g., nucleophilic attack on the carbonyl) using deuterated substrates .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

Methodology:

  • Reproducibility Checks : Replicate procedures with strict control of humidity, oxygen levels, and catalyst batch variations .
  • Meta-Analysis : Compare NMR shifts across studies (e.g., tert-butyl C–H signals vary by ±0.1 ppm due to solvent anisotropy) .
  • Error Source Identification : Use LC-MS to detect trace impurities (e.g., residual tert-butyl hydroperoxide) that skew yields .

Q. What advanced applications exist for this compound in drug discovery or materials science?

Methodology:

  • Proteolysis-Targeting Chimeras (PROTACs) : Incorporate the carbamate as a linker for E3 ligase recruitment. Optimize steric bulk to enhance target protein degradation .
  • Polymer Design : Integrate tert-butyl carbamates into polyimides to increase free volume and gas permeability (e.g., CO₂/N₂ separation membranes) .

Properties

IUPAC Name

tert-butyl N-(3-oxocyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-7(11)5-6/h6H,4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHPTFKSPUTESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633469
Record name tert-Butyl (3-oxocyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154748-49-9
Record name tert-Butyl (3-oxocyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-oxocyclobutylcarbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a vigorously stirring solution of N-Boc-3-methylene-cyclobutanamine (9.8 g, 53.5 mmol) in DCM (160 mL) and H2O (160 mL) was added K2CO3 (3 g, 21.7 mmol), followed by NaIO4 (35 g, 163.5 mmol), tetrabutylammonium chloride (0.2 g, 0.72 mmol) and RuCl3 (0.6 g, 7.6 mmol). During the course of the reaction, the organic solution turned dark brown, the catalyst turned black, while the upper aqueous layer turned white. The reaction was monitored by TLC, and upon completion, the reaction mixture was filtered through a pad of celite. The filtrates were transferred to a separatory funnel, and the aqueous layer was extracted with DCM (2×50 mL). The combined organic layers were washed with 5% NaHCO3 (2×30 mL), brine (30 mL), dried over Na2SO4, filtered and evaporated to dryness to yield a crude, which was purified by flash chromatography (silica gel/hexanes:ethyl acetate 0-60%) to yield the desired N-Boc-3-amino-cyclobutanone (7.13 g, 38.53 mmol, 72% yield): NMR (250 MHz, CDCl3) δ 4.88 (bs, 1 H), 4.13-4.29 (m, 1 H), 3.23-3.41 (m, 2 H), 2.9-3.05 (m, 2 H), 1.39 (s, 9 H).
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaIO4
Quantity
35 g
Type
reactant
Reaction Step Two
[Compound]
Name
RuCl3
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl (3-methylidenecyclobutyl)carbamate (165 g, 0.91 mol) in CH2Cl2 (1000 mL) and MeOH (1000 mL) was bubbled O3 at −78° C. until the solution turned blue. TLC (petroleum ether:EtOAc=10:1) showed that the starting material was consumed completely. Nitrogen gas was then bubbled through the reaction to remove excess O3, and then the mixture was quenched with Me2S (200 mL) and stirred for an hour. The solution was concentrated to give a residue, which was washed with sat. NaHCO3 and water to yield the title compound (118 g, 70% yield) as a white solid.
Quantity
165 g
Type
reactant
Reaction Step One
Name
O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 74003137
Tert-butyl 3-oxocyclobutylcarbamate
CID 74003137
CID 74003137
Tert-butyl 3-oxocyclobutylcarbamate
CID 74003137
CID 74003137
CID 74003137
Tert-butyl 3-oxocyclobutylcarbamate
CID 74003137
CID 74003137
Tert-butyl 3-oxocyclobutylcarbamate
CID 74003137
Tert-butyl 3-oxocyclobutylcarbamate
CID 74003137
CID 74003137
Tert-butyl 3-oxocyclobutylcarbamate

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